molecular formula C8H4N2O5 B3031962 3-Nitroisatoic anhydride CAS No. 89375-28-0

3-Nitroisatoic anhydride

Cat. No.: B3031962
CAS No.: 89375-28-0
M. Wt: 208.13 g/mol
InChI Key: XKFUPFXKLACMEG-UHFFFAOYSA-N
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Description

3-Nitroisatoic anhydride is a chemical compound known for its role in the selective 2’-hydroxyl acylation analyzed by primer extension (SHAPE) technique. This compound is particularly significant in the field of RNA structure probing, where it is used to modify the backbone of conformationally dynamic nucleotides . The compound’s ability to react with RNA makes it a valuable tool in understanding RNA folding and function.

Mechanism of Action

Target of Action

The primary targets of 3-Nitroisatoic anhydride are RNA molecules . It is used in the study of RNA structures, including riboswitches, small bacteriophage, bacterial, and eukaryotic mRNAs, and the RNA genomes of complete human viruses .

Mode of Action

This compound is a type of SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) reagent . These reagents are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This modification allows for the mapping of structural features of nucleic acids .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in RNA folding . The compound helps to define the structure of an RNA molecule, which is crucial for understanding its mechanism of action . The RNA folding space is vast, and a multitude of cellular factors play a key role in regulating RNA folding in the context of the living cell .

Pharmacokinetics

It is known that the compound is used in vitro and in vivo to probe rna structures . It is suggested that the compound has an increased ability to permeate biological membranes, particularly in bacteria .

Result of Action

The result of the action of this compound is the modification of the RNA backbone. This modification allows for the identification of adduct locations and the quantification of their relative abundances . The data derived from these modifications can be used to drive RNA structure prediction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to permeate biological membranes can be affected by the characteristics of these membranes . Additionally, the compound’s efficacy in probing RNA structures can vary in different cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisatoic anhydride typically involves the nitration of isatoic anhydride. The process begins with the formation of isatoic anhydride from 2-aminobenzoic acid using triphosgene. The nitration step is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisatoic anhydride primarily undergoes acylation reactions. It reacts with the 2’-hydroxyl groups of RNA to form adducts, which are then analyzed to determine RNA structure .

Common Reagents and Conditions: The acylation reaction typically requires an electrophilic reagent, such as this compound, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent degradation of the RNA .

Major Products: The primary product of the reaction between this compound and RNA is an acylated RNA molecule. This modified RNA can then be analyzed using techniques such as reverse transcription to determine the structure and dynamics of the RNA .

Comparison with Similar Compounds

Properties

IUPAC Name

8-nitro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFUPFXKLACMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447676
Record name 3-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89375-28-0
Record name 3-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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